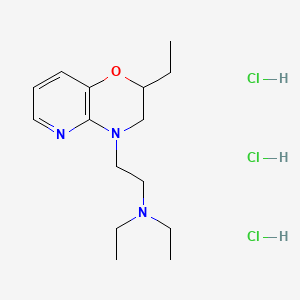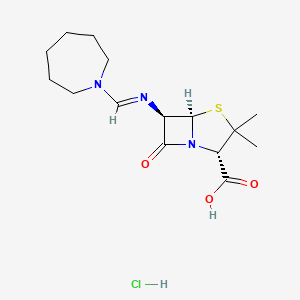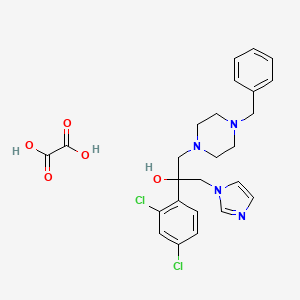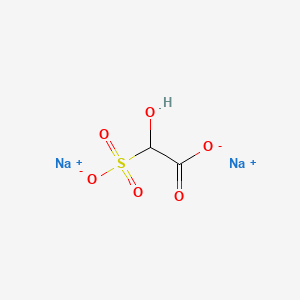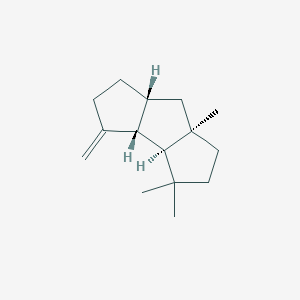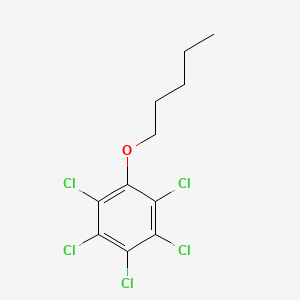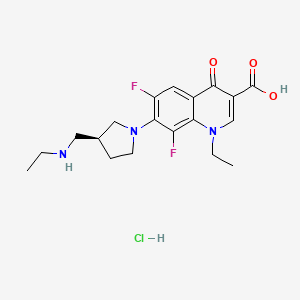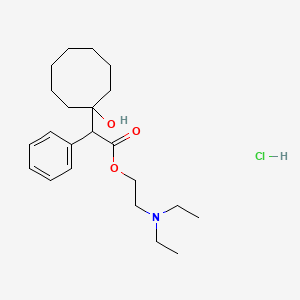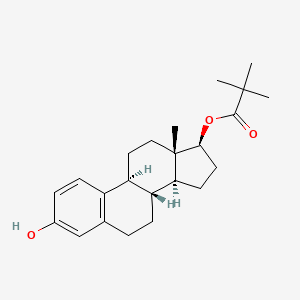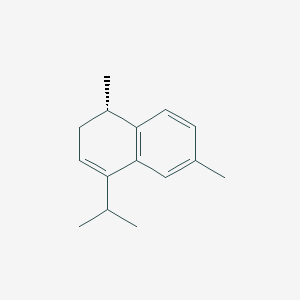
gamma-Calacorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamma-Calacorene: is a sesquiterpenoid, a class of terpenes consisting of three isoprene units. It is an organic compound with the molecular formula C15H20 and a molecular weight of 200.3193 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gamma-Calacorene typically involves the cyclization of farnesyl pyrophosphate (FPP), a common precursor in the biosynthesis of sesquiterpenes. . The reaction conditions often include a suitable solvent, temperature control, and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from natural sources, such as essential oils of certain plants. The extraction process can be carried out using techniques like steam distillation or solvent extraction. The extracted compound is then purified using chromatographic methods to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Gamma-Calacorene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into more saturated compounds.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions can produce epoxides or hydroxylated derivatives, while reduction reactions can yield more saturated compounds .
Scientific Research Applications
Gamma-Calacorene has various scientific research applications, including:
Chemistry: It is used as a model compound in the study of sesquiterpene biosynthesis and reaction mechanisms.
Biology: this compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as an anticancer agent.
Industry: This compound is used in the fragrance and flavor industry due to its aromatic properties.
Mechanism of Action
The mechanism of action of gamma-Calacorene involves its interaction with specific molecular targets and pathways. For example, in cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by generating reactive oxygen species (ROS) and activating cellular stress pathways . This leads to the sensitization of cancer cells to apoptosis and inhibition of tumor growth .
Comparison with Similar Compounds
Gamma-Calacorene can be compared with other sesquiterpenoids, such as:
Alpha-Calacorene: Similar in structure but differs in the position of double bonds.
Beta-Calacorene: Another isomer with different biological activities.
Germacrene: A sesquiterpene with a different carbon skeleton but similar biosynthetic pathways.
This compound is unique due to its specific molecular structure and the distinct biological activities it exhibits compared to other sesquiterpenoids .
Properties
CAS No. |
24048-45-1 |
|---|---|
Molecular Formula |
C15H20 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
(1S)-1,6-dimethyl-4-propan-2-yl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C15H20/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5,7-10,12H,6H2,1-4H3/t12-/m0/s1 |
InChI Key |
YLIAZCIBLKJTKN-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@H]1CC=C(C2=C1C=CC(=C2)C)C(C)C |
Canonical SMILES |
CC1CC=C(C2=C1C=CC(=C2)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


